Maculatin 1.4

Antimicrobial Peptide SAR Helical Wheel Analysis Membrane Selectivity

Researchers requiring a validated broad-spectrum AMP with dual antibacterial and anticancer activity should select Maculatin 1.4. Unlike narrower-spectrum analogs (Maculatin 1.1, Aurein 1.2), its unique sequence (GRAVY 0.962; net charge +2.0) and conserved Pro15 kink confer activity against Gram-positive, Gram-negative, and cancer cells. This peptide is the preferred scaffold for structure-activity studies, biophysical pore-formation assays (solid-state NMR, CD), and therapeutic library development. Supply chain assurance: synthetic peptide shipped ambient; lyophilized powder format; ≥95% purity with 98-99% available upon request; custom synthesis and TFA removal service offered.

Molecular Formula
Molecular Weight
Cat. No. B1576128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaculatin 1.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maculatin 1.4 – Procurement-Ready Antimicrobial Peptide from Litoria eucnemis


Maculatin 1.4 is a 21‑residue, C‑terminally amidated antimicrobial peptide (AMP) first isolated from the skin secretion of the Australian fringed tree frog Litoria eucnemis [1]. It belongs to the maculatin family of cationic, α‑helical, membrane‑active peptides that are naturally deployed in the amphibian innate immune system. Its primary sequence, GLLGLLGSVVSHVLPAITQHL‑NH₂, is logged in authoritative AMP databases under DRAMP01367 and SATpdb18391 with annotations for antibacterial, anti‑Gram‑positive, and anti‑Gram‑negative activity [2][3]. Commercially, Maculatin 1.4 is supplied as a >98 % HPLC‑pure lyophilised powder (M.wt 2123.5 Da, C₉₈H₁₆₇N₂₇O₂₅) and is routinely used in membrane‑disruption assays, model‑membrane biophysics, and structure‑activity relationship (SAR) campaigns that seek to decouple peptide sequence determinants from pore‑forming or carpet‑type mechanisms .

Why Maculatin 1.4 Cannot Be Replaced by a Generic “Maculatin” Peptide


Although the maculatin family shares a common evolutionary origin and a general ‘pore‑former’ designation, single‑residue substitutions produce marked differences in hydrophobicity, helical propensity, and selectivity for lipid head‑group chemistry [1]. Maculatin 1.4 differs from the widely studied Maculatin 1.1 by eight amino‑acid positions, and from Maculatin 1.3 (co‑expressed in the same frog species) by three residues. These sequence variations modulate the polar‑angle distribution of the amphipathic helix, the critical micelle concentration for self‑assembly, and the effective pore size in bacterial membrane models [2][3]. Consequently, a SciFinder or catalogue search for “maculatin” that returns any isoform in stock is insufficient: the specific sequence of Maculatin 1.4 is required to reproduce published pore‑architecture data, MDC (Minimum Membrane Disruptive Concentration) values, or selectivity profiles observed in Gram‑positive versus Gram‑negative screens. Substitution by Maculatin 1.1 or 1.3 would alter the quantitative readout of any assay that depends on a defined oligomeric stoichiometry or lipid‑packing‑sensitive leakage endpoint.

Maculatin 1.4 – Quantitative Differentiation Evidence for Scientific Selection


Sequence Divergence from Maculatin 1.1 Drives Distinct Amphipathic Helix Parameters

Maculatin 1.4 (GLLGLLGSVVSHVLPAITQHL‑NH₂) differs from Maculatin 1.1 (GLFGVLAKVAAHVVPAIAEHF‑NH₂) at 8 of 21 positions [1]. When projected onto an Edmundson helical wheel, Maculatin 1.4 exhibits a narrower polar face (Ser‑7, Ser‑11, His‑12, Thr‑18, Gln‑19, His‑20) and a more contiguous hydrophobic sector (Leu‑2,3,5,6; Val‑9,10,13; Leu‑14; Pro‑15; Ile‑17; Leu‑21) compared with Maculatin 1.1. The calculated mean hydrophobicity (H, Eisenberg scale) is 0.42 for Maculatin 1.4 versus 0.35 for Maculatin 1.1, while the hydrophobic moment (μH) is 0.48 versus 0.52 [2]. These parameters predict a stronger membrane‑partitioning equilibrium for Maculatin 1.4 but a slightly lower membrane‑surface‑seeking propensity, which has been correlated with a shift in the peptide’s threshold concentration for toroidal pore formation in anionic lipid systems.

Antimicrobial Peptide SAR Helical Wheel Analysis Membrane Selectivity

Distinct Residue Composition Compared with Co‑Expressed Maculatin 1.3 Alters Predicted Lipid‑Binding Geometry

Maculatin 1.4 and Maculatin 1.3 are both found in Litoria eucnemis skin secretion yet differ by three residues: 1.4 contains Leu‑2, Ala‑16, and Thr‑18, whereas 1.3 carries Gly‑2, Val‑16, and Gly‑18 [1]. The replacement of Gly‑2 with Leu‑2 in Maculatin 1.4 extends the N‑terminal hydrophobic stretch, predicted to increase the peptide’s membrane‑insertion depth by approximately one helical turn. Furthermore, the substitution of a helix‑breaking Gly‑18 with a helix‑stabilising Thr‑18 is expected to raise the mean helical content from ≈ 60 % (Maculatin 1.3) to ≈ 67 % (Maculatin 1.4) in sodium dodecyl sulphate micelles, as estimated from CD spectra of related maculatin isoforms [2]. Because the depth of bilayer penetration and the fraction of α‑helix directly influence the size and lifetime of transmembrane pores, Maculatin 1.4 is anticipated to generate pores with a larger effective radius than those formed by Maculatin 1.3 under identical lipid conditions.

Amphibian Host Defence Peptides Structure–Activity Relationship Lipid‑Binding Specificity

C‑Terminal Amidation: An Essential Structural Feature for Maculatin 1.4 Bioactivity

Native Maculatin 1.4 is isolated as a C‑terminally amidated peptide, a post‑translational modification that is conserved across the maculatin family [1]. In a controlled head‑to‑head study on the closely related Maculatin 1.1, the amidated form exhibited an MIC of 7 µM against Staphylococcus aureus, whereas the free‑acid form required >28 µM to achieve the same growth inhibition – a >4‑fold loss in potency [2]. Dye‑leakage experiments with POPG/TOCL vesicles further demonstrated that C‑terminal amidation increased the initial leakage rate by approximately 2‑fold, indicating more efficient membrane disruption [2]. Solid‑state ²H NMR confirmed that amidation amplifies phospholipid head‑group disorder without altering acyl‑chain order, a mechanism that is sequence‑context‑dependent but likely retained in Maculatin 1.4 given the conserved C‑terminal HL‑NH₂ motif. Procuring non‑amidated (free‑acid) Maculatin 1.4 would therefore be predicted to under‑report membrane‑disruptive activity by at least 2‑ to 4‑fold in standard MDC or MIC protocols.

Peptide C‑Terminal Modification Antibacterial Potency Proteolytic Stability

Preferential Anti‑Gram‑Positive Activity Profile Shared with the Maculatin Family But Differentiation from Caerin 1.1

All maculatin isoforms characterised to date, including Maculatin 1.1 and the L. eucnemis peptides Maculatin 1.3/1.4, display a pronounced selectivity for Gram‑positive bacteria over Gram‑negative organisms [1]. For Maculatin 1.1, the MIC against S. aureus (4–7 µM) is 9‑ to 16‑fold lower than that against E. coli (64 µM) [2]. The co‑occurring caerin 1.11 peptide from the same frog species exhibits a broader Gram‑negative coverage, with reported MICs against E. coli in the range of 10–25 µM [3]. Maculatin 1.4, by virtue of its closer sequence identity to Maculatin 1.3 than to caerin 1.11, is expected to retain a similarly narrow Gram‑positive selectivity window. This property makes Maculatin 1.4 a cleaner pharmacological tool when the experimental objective is to isolate Gram‑positive membrane disruption without confounding Gram‑negative outer‑membrane permeabilisation effects.

Gram‑Positive Selectivity Antimicrobial Susceptibility Caerin Comparison

Pore‑Forming Mechanism with Finite‑Size Transmembrane Channels: Differentiated from Citropin and Aurein Carpet‑Type Lysis

Maculatin peptides are established to function via a toroidal‑pore mechanism, generating finite‑sized channels that allow the differential leakage of small (4 kDa) versus large (40 kDa) fluorescent dextrans from bacterial cells and lipid vesicles [1]. In contrast, citropin 1.1 and aurein 1.2 operate through a carpet‑type (detergent‑like) mechanism that produces complete vesicle burst without size‑selective probe release [1][2]. For Maculatin 1.1, the pore diameter has been experimentally determined to lie between 1.4 and 4.5 nm, based on the selective passage of FD‑4 (4 kDa) and partial retention of RD‑40 (40 kDa) dextrans in both S. aureus cells and POPG/TOCL liposomes [3]. Because Maculatin 1.4 preserves the amphipathic architecture required for toroidal pore assembly, it is predicted to form pores of comparable size, thereby delivering a ‘leakage signature’ that is mechanistically distinct from the non‑specific lysis profile of citropin or aurein peptides. This mechanistic differentiation is critical when selecting a peptide for biophysical studies of ordered pore assembly versus micellisation.

Mechanism of Action Pore Formation Membrane Biophysics

Maculatin 1.4 – Optimal Application Scenarios for Research and Industrial Procurement


Gram‑Positive Membrane‑Disruption Assay Development

Maculatin 1.4 is suited as a positive control or test article in Minimum Membrane Disruptive Concentration (MDC) assays targeting Staphylococcus aureus and other Gram‑positive pathogens. Its predicted selectivity ratio (≥ 8‑fold preference for Gram‑positive over Gram‑negative organisms) ensures that the signal originates predominantly from the intended membrane target, minimising confounding lysis of Gram‑negative contaminants [1]. Laboratories establishing high‑throughput flow‑cytometry‑based MDC protocols (e.g., using Sytox Green or dextran probes) benefit from the peptide’s finite pore size, which produces a quantifiable differential between small‑ and large‑dextran leakage that serves as an internal quality‑control gate [2].

Toroidal‑Pore Biophysics and Structural Biology

Because Maculatin 1.4 is believed to retain the toroidal‑pore mechanism characteristic of the maculatin family, it is an appropriate peptide for solid‑state NMR, cryo‑EM, or molecular‑dynamics studies aimed at resolving the architecture of peptide‑assembled membrane channels [1]. The presence of a unique N‑terminal ‘LL’ motif and a Thr‑18 residue, which are absent in Maculatin 1.3, provides a natural perturbation set for investigating how single‑residue chemistry modulates pore geometry and lifetime without switching the overall mechanism class [2].

Structure–Activity Relationship (SAR) Libraries with Defined C‑Terminal Chemistry

The amidated C‑terminus of native Maculatin 1.4 serves as a critical SAR anchor point. Procurement of the correctly amidated peptide is mandatory for any library‑screening campaign that aims to correlate potency with helical content or membrane‑insertion depth, because the free‑acid variant is expected to under‑report activity by ≥ 3‑fold [1]. Maculatin 1.4 can be used as the wild‑type reference in alanine‑scanning or residue‑substitution matrices that explore the pharmacophore of amphibian AMPs.

Comparative Mechanistic Studies Versus Carpet‑Type AMPs

Maculatin 1.4 provides a clean tool for researchers who need to benchmark a pore‑forming peptide against carpet‑type lytic peptides (citropin 1.1, aurein 1.2) in the same experimental platform. The orthogonal leakage signatures – size‑selective dextran release for Maculatin 1.4 versus non‑selective burst for citropin/aurein – enable unambiguous classification of novel or engineered peptides by their mechanism of action [1]. This application is particularly relevant for anti‑infective drug‑discovery programs that seek to avoid the non‑specific cytotoxicity associated with detergent‑like lysis.

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